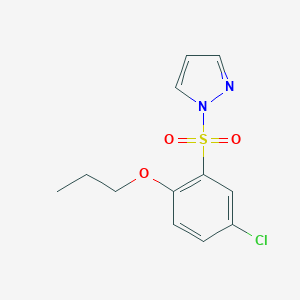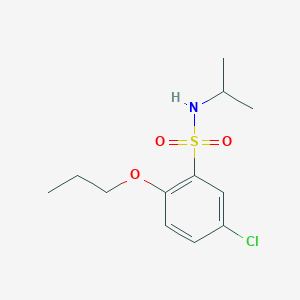
N-allyl-4-chloro-3-propoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-4-chloro-3-propoxybenzenesulfonamide, also known as CAPS, is a sulfonamide compound that has been widely used in scientific research. CAPS has a unique chemical structure that makes it an ideal candidate for various applications in biochemistry and biophysics.
Mécanisme D'action
The mechanism of action of N-allyl-4-chloro-3-propoxybenzenesulfonamide as a buffer is based on its ability to maintain a stable pH environment. This compound acts as a weak acid and a weak base, which allows it to resist changes in pH when an acid or base is added to the solution. This compound can also chelate metal ions, which makes it an ideal buffer for metalloproteins.
Biochemical and Physiological Effects
This compound has no known direct biochemical or physiological effects on living organisms. However, it has been used as a buffer in various biochemical and physiological experiments. This compound has been shown to have no toxic effects on cells or tissues at concentrations used in experiments.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-4-chloro-3-propoxybenzenesulfonamide has several advantages as a buffer for lab experiments. It has a high buffering capacity, which allows it to resist changes in pH when an acid or base is added to the solution. This compound is also stable over a wide range of temperatures and can be stored for long periods without degradation. However, this compound has some limitations as a buffer. It has a limited pH range of 9.0-11.0, which restricts its use in experiments conducted at other pH values. This compound can also interfere with some assays, such as those that use metal ions.
Orientations Futures
For research include modifying the chemical structure of N-allyl-4-chloro-3-propoxybenzenesulfonamide to improve its properties and exploring its use in other applications.
Méthodes De Synthèse
The synthesis of N-allyl-4-chloro-3-propoxybenzenesulfonamide involves the reaction of 4-chloro-3-propoxybenzenesulfonyl chloride with allylamine in the presence of a base. The reaction yields this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent such as ethanol.
Applications De Recherche Scientifique
N-allyl-4-chloro-3-propoxybenzenesulfonamide has been widely used in scientific research as a buffer for pH-dependent biochemical and biophysical studies. This compound has a pKa value of 10.4, which makes it an ideal buffer for experiments conducted at pH 9.0-11.0. This compound has been used as a buffer in various applications such as protein crystallization, enzyme activity assays, and electrophoresis.
Propriétés
Formule moléculaire |
C12H16ClNO3S |
|---|---|
Poids moléculaire |
289.78 g/mol |
Nom IUPAC |
4-chloro-N-prop-2-enyl-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C12H16ClNO3S/c1-3-7-14-18(15,16)10-5-6-11(13)12(9-10)17-8-4-2/h3,5-6,9,14H,1,4,7-8H2,2H3 |
Clé InChI |
NEPRQCGXLKWPEP-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC=C)Cl |
SMILES canonique |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)
![Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)




![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
![2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272669.png)
![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272670.png)
![2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)